N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide
Description
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide is a heterocyclic compound featuring a fused thienopyrazole core substituted with a 3-chlorophenyl group at the 2-position and an ethoxyacetamide moiety at the 3-position. The thieno[3,4-c]pyrazole scaffold combines sulfur-containing thiophene and nitrogen-rich pyrazole rings, conferring unique electronic and steric properties. Such structural attributes make this compound a candidate for pharmaceutical and materials science applications, particularly in kinase inhibition or as a ligand in coordination chemistry .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-2-21-7-14(20)17-15-12-8-22-9-13(12)18-19(15)11-5-3-4-10(16)6-11/h3-6H,2,7-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRSJLUEUWEEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization to form the thieno[3,4-c]pyrazole core. Subsequent reactions with ethyl bromoacetate and appropriate amines yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include:
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Core Structure: Thiazole ring instead of thienopyrazole. Substituents: Dichlorophenyl and acetamide groups. Key Differences: The thiazole ring lacks the fused thiophene-pyrazole system, reducing aromatic conjugation and altering electronic properties. The dichlorophenyl group increases steric bulk compared to the monochlorophenyl group in the target compound. Interactions: Forms N–H⋯N hydrogen-bonded dimers, whereas the ethoxy group in the target compound may enable additional O–H⋯S or N–H⋯O interactions .
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Core Structure: Triazole-thione with chlorophenyl substituents. Substituents: Chlorobenzylideneamino and methanol co-crystal. Key Differences: The triazole-thione system has different hydrogen-bonding propensities (N–H⋯S/O vs. thienopyrazole’s N–H⋯O/S). The methanol co-crystal in this analogue introduces O–H⋯S interactions absent in the target compound .
N-(2-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Core Structure: Thienopyrimidine with a sulfur-linked acetamide. Substituents: Ethoxyphenyl and ethyl-dimethyl groups. Key Differences: The thienopyrimidine core differs electronically from thienopyrazole due to the pyrimidine ring’s nitrogen arrangement. The ethoxy group in this analogue is attached to a phenyl ring rather than an acetamide chain, altering solubility and steric effects .
Physicochemical and Electronic Properties
Data Tables
Table 1: Structural Comparison
| Compound | Core Heterocycle | Key Substituents | Hydrogen-Bonding Motifs |
|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 3-Chlorophenyl, 2-ethoxyacetamide | N–H⋯O, C–H⋯Cl (potential) |
| 2-(3,4-Dichlorophenyl)-N-(thiazolyl)acetamide | Thiazole | 3,4-Dichlorophenyl, acetamide | N–H⋯N (R₂²(8)) |
| (E)-Triazole-Thione | Triazole-thione | Chlorobenzylideneamino, methanol | N–H⋯S, O–H⋯S |
Research Implications
The target compound’s structural uniqueness lies in its fused thienopyrazole core, which balances electronic delocalization and steric accessibility. Compared to triazole-thiones and thiazole derivatives, its ethoxyacetamide substituent may enhance pharmacokinetic properties (e.g., oral bioavailability) due to improved solubility.
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide is a complex organic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substitution and an ethoxyacetamide group. Its molecular formula is with a molecular weight of approximately 375.89 g/mol. The unique structure contributes to its diverse biological activities.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.
- Receptor Interaction : It can bind to various cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : The compound may influence the expression of genes related to cell growth and apoptosis.
Biological Activities
Numerous studies have reported on the biological activities of thieno[3,4-c]pyrazole derivatives, including:
- Antimicrobial Activity : Research indicates that compounds in this class possess significant antimicrobial properties against various pathogens.
- Antioxidant Effects : Thieno[3,4-c]pyrazole derivatives have been shown to exhibit antioxidant activity, protecting cells from oxidative stress.
- Anti-inflammatory Properties : These compounds may modulate inflammatory responses, making them candidates for treating inflammatory diseases.
- Anticancer Potential : Some derivatives have demonstrated activity against cancer cell lines, suggesting a role in cancer therapy.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antifungal properties of thieno[3,4-c]pyrazole derivatives against pathogenic fungi and Mycobacterium tuberculosis. Results indicated promising antifungal activity against multiple strains . -
Antioxidant Effects :
Research involving erythrocytes from Clarias gariepinus revealed that thieno[2,3-c]pyrazole compounds could mitigate the toxic effects of 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced in treated groups compared to controls . -
Inhibition of Enzymes :
A series of studies highlighted the ability of thienopyrazoles to selectively inhibit phosphodiesterase (PDE) enzymes, which are implicated in various allergic and inflammatory conditions .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
